Product packaging for Ethyl 2-chloro-6-fluorobenzoate(Cat. No.:CAS No. 773134-56-8)

Ethyl 2-chloro-6-fluorobenzoate

Cat. No.: B3029746
CAS No.: 773134-56-8
M. Wt: 202.61
InChI Key: GRVKHBFLUGAABX-UHFFFAOYSA-N
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Description

Significance of Halogenation in Aromatic Systems for Chemical Reactivity and Biological Activity

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, significantly alters the electronic properties and reactivity of the parent arene. mt.comresearchgate.net Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, which can decrease the electron density of the aromatic ring. acs.org This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. wikipedia.orglibretexts.orgnumberanalytics.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon that can influence the regioselectivity of substitution reactions. masterorganicchemistry.comnumberanalytics.com This dual electronic nature of halogens is a key factor in their synthetic utility.

The reactivity of halogens in these systems decreases down the group, with fluorine being the most reactive and iodine the least. mt.comnumberanalytics.com The controlled introduction of specific halogens at defined positions on an aromatic ring is a cornerstone of modern synthetic strategy.

Beyond modifying chemical reactivity, halogenation plays a crucial role in modulating the biological activity of molecules. The incorporation of halogen atoms can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. taylorandfrancis.com This has led to the widespread presence of halogenated aromatic moieties in pharmaceuticals, agrochemicals, and other biologically active compounds. taylorandfrancis.comnih.gov

Overview of Ester Functionality in Synthetic Transformations

The ester functional group is one of the most common and versatile functionalities in organic chemistry. nih.govmdpi.com Esters are typically synthesized through the reaction of a carboxylic acid and an alcohol, a process known as esterification. nih.govlibretexts.org They serve as important precursors and intermediates in a wide array of synthetic transformations. acs.org

Recent advancements have expanded the repertoire of reactions involving esters, including their use as electrophiles in cross-coupling reactions. acs.org The ability to transform the ester group into other functionalities, or to utilize it as a directing group in reactions on the aromatic ring, highlights its synthetic importance.

Contextualization of Ethyl 2-chloro-6-fluorobenzoate within the Class of Ortho-Substituted Aromatic Compounds

This compound is an example of an ortho-substituted aromatic compound, meaning that the chloro and fluoro substituents are located at positions 1 and 2 relative to each other on the benzene (B151609) ring. thoughtco.comwikipedia.org The presence of substituents in the ortho positions can introduce steric hindrance, which can influence the conformation of the molecule and the accessibility of the reactive sites.

In the case of this compound, the two halogen atoms are positioned ortho to the ester group. This specific arrangement of substituents dictates the electronic and steric environment around the ester and the aromatic ring, thereby influencing its reactivity in subsequent chemical transformations. The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms, combined with their steric bulk, makes this compound a unique and valuable tool for synthetic chemists.

Chemical and Physical Properties of this compound

The distinct properties of this compound arise from its specific molecular structure.

PropertyValue
Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
CAS Number 773134-56-8
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results
Purity 98% (as per one supplier) chemuniverse.com

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 2-chloro-6-fluorobenzoic acid. This reaction is a standard procedure in organic synthesis.

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is often driven to completion by removing the water formed during the reaction.

Alternatively, the ester can be prepared by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride is then reacted with ethanol to form the ester. This method is often faster and more efficient than direct esterification.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The halogen atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals and materials science.

The ortho relationship of the halogen and ester groups can also be exploited to direct further substitution reactions on the aromatic ring, providing a pathway to highly substituted benzene derivatives. For instance, the compound can be a precursor in the synthesis of certain pesticides and antiseptics like dicloxacillin (B1670480) and flucloxacillin, which involve a 2-chloro-6-fluorobenzaldehyde (B137617) intermediate. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B3029746 Ethyl 2-chloro-6-fluorobenzoate CAS No. 773134-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKHBFLUGAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655969
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-56-8
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Ethyl 2 Chloro 6 Fluorobenzoate

Direct Esterification Routes and Esterification of Precursors

The most direct method for the synthesis of Ethyl 2-chloro-6-fluorobenzoate is the Fischer-Speier esterification. This well-established, acid-catalyzed reaction involves treating the parent carboxylic acid, 2-chloro-6-fluorobenzoic acid, with an excess of ethanol (B145695). masterorganicchemistry.comorganic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester product, a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) is typically employed. masterorganicchemistry.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comyoutube.com Using the alcohol as the solvent or removing the water as it forms (e.g., through azeotropic distillation) shifts the equilibrium to favor a high yield of the ester. organic-chemistry.orglibretexts.org

Studies on substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can undergo this reaction smoothly. ijstr.orgepa.gov While specific yield data for the ethyl ester of 2-chloro-6-fluorobenzoic acid is not extensively published, the general principles of Fischer esterification are broadly applicable. libretexts.orgwikipedia.org

Precursor Synthesis Pathways Leading to this compound

The availability of the precursor, 2-chloro-6-fluorobenzoic acid, is critical. Several synthetic routes have been developed to produce this key intermediate, starting from more readily available materials.

Synthesis of 2-Chloro-6-fluorobenzoic Acid

A powerful strategy for the synthesis of ortho-substituted benzoic acids involves directed ortho-lithiation. Research has demonstrated that 2-chlorobenzoic acid can be selectively metallated at the 6-position using a sec-butyllithium/TMEDA complex in THF at low temperatures (-78°C). wikipedia.org This generates a lithiated intermediate that can then be quenched with a suitable electrophile to introduce a substituent at the vacant ortho position. For the synthesis of 2-chloro-6-fluorobenzoic acid, a fluorinating agent would be used as the electrophile in this tandem metallation sequence. The carboxylic acid group itself directs the metallation, proving to be a capable directing group in competition with other substituents like chloro or fluoro groups. wikipedia.org This method offers a regioselective pathway to di-substituted benzoic acids that might be otherwise difficult to prepare. wikipedia.orgsigmaaldrich.com

An efficient method for preparing 2-chloro-6-fluorobenzoic acid involves the hydrolysis of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617). libretexts.org In one patented method, the benzoic acid is obtained as a co-product during the synthesis of the aldehyde. epa.gov After the primary reaction to form 2-chloro-6-fluorobenzaldehyde, the aqueous phase from the reaction mixture is treated with activated carbon, filtered, and then acidified with an acid like hydrochloric or sulfuric acid to a pH of ≤6. This causes the white solid of 2-chloro-6-fluorobenzoic acid to precipitate. epa.gov This specific process reports a high yield of 90% with a purity of 99.2%. epa.gov

Table 1: Recovery of 2-Chloro-6-fluorobenzoic Acid from Aldehyde Synthesis Aqueous Phase epa.gov

Step Reagent/Process Observation/Result Yield Purity
1 Aqueous phase from aldehyde synthesis - - -
2 Add activated carbon (gac) and stir Colorless transparent liquid obtained after filtration - -
3 Acidify with dilute sulfuric acid pH adjusted to 5 - -
4 Precipitation and Filtration White solid separates 90% 99.2%

A classic and effective route for introducing a fluorine atom onto an aromatic ring is through a diazotization-fluorination sequence, often referred to as the Balz-Schiemann reaction. researchgate.netglobalscientificjournal.com This methodology has been described for the preparation of 2-chloro-6-fluorobenzoic acid. researchgate.net The synthesis starts with a suitable aniline (B41778) precursor, such as 2-amino-6-chlorobenzoic acid. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. globalscientificjournal.com The resulting diazonium salt is then subjected to fluorination, typically by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, to replace the diazonium group with a fluorine atom. globalscientificjournal.com This pathway provides a reliable method for the regioselective introduction of fluorine. researchgate.net

Synthesis of 2-Chloro-6-fluorobenzaldehyde as an Intermediate

The synthesis of 2-chloro-6-fluorobenzaldehyde is a key step, as it serves as a direct precursor to the corresponding benzoic acid. A common industrial method starts with 2-chloro-6-fluorotoluene. epa.govgoogle.com This process involves a free-radical chlorination of the methyl group under illumination (e.g., with a metal halide lamp) to form a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride. epa.gov

This chlorinated mixture is then hydrolyzed to the aldehyde. While traditional methods used strong acids like 85% sulfuric acid, newer patented methods utilize a solid superacid catalyst, such as an iron-based catalyst, to facilitate the hydrolysis by the controlled addition of water at high temperatures (100-200 °C). epa.govgoogle.com This approach is reported to be efficient, with yields of the aldehyde around 90%. epa.gov

Table 2: Exemplary Synthesis of 2-Chloro-6-fluorobenzaldehyde epa.gov

Step Starting Material Reagents/Conditions Intermediate(s) Product
1. Chlorination 2-chloro-6-fluorotoluene Chlorine gas, metal halide lamp irradiation, 180°C 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzyl dichloride, etc. -
2. Hydrolysis Chlorinated mixture Iron-based solid superacid, water addition, 150°C - 2-chloro-6-fluorobenzaldehyde

Formation of Halogenated Benzonitriles and Subsequent Transformations

The formation and subsequent transformation of halogenated benzonitriles offer an alternative synthetic route. This approach involves the introduction of a cyano group, which can then be hydrolyzed to a carboxylic acid and subsequently esterified. The synthesis of related compounds, such as ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole, demonstrates the utility of cyano-functionalized intermediates in building complex heterocyclic structures. eurjchem.com For the synthesis of this compound, a plausible route would involve the preparation of 2-chloro-6-fluorobenzonitrile. This intermediate could then be hydrolyzed under acidic or basic conditions to 2-chloro-6-fluorobenzoic acid, followed by esterification with ethanol.

Advanced Synthetic Techniques Applicable to Haloaromatic Esters

Modern synthetic organic chemistry offers advanced techniques that can be applied to the synthesis of haloaromatic esters like this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound via cross-coupling is less common, these methods are invaluable for creating analogues and more complex derivatives. For instance, a suitable di-halogenated benzene (B151609) derivative could undergo a selective cross-coupling reaction to introduce an ethyl carboxylate group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

While this compound itself is achiral, the principles of enantioselective synthesis become relevant when preparing chiral analogues or derivatives. If a chiral center were to be introduced into the molecule, for example, through the addition of a chiral side chain, enantioselective methods would be necessary to obtain a single enantiomer. This could involve the use of chiral catalysts, auxiliaries, or resolutions. The synthesis of co-crystals, such as that between 2-aminobenzothiazol and 4-fluorobenzoic acid, which crystallizes in a specific space group, demonstrates the controlled three-dimensional arrangement of molecules, a concept central to stereoselective synthesis. eurjchem.com

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Chloro 6 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Benzoate (B1203000) Core

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with potent electron-withdrawing groups. wikipedia.org The SNAr mechanism is a significant reaction pathway for highly activated aryl halides. wikipedia.org This process occurs via a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. uomustansiriyah.edu.iq The aromaticity of the ring is temporarily disrupted in this step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

The presence of both a chloro and a fluoro group at the ortho positions to each other and to the ester group significantly influences the electrophilicity of the benzoate core. Both halogens are electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom. uomustansiriyah.edu.iqstackexchange.com The fluorine atom's ability to stabilize the intermediate carbanion outweighs its poor leaving group ability. uomustansiriyah.edu.iqstackexchange.com Therefore, in Ethyl 2-chloro-6-fluorobenzoate, the fluorine atom enhances the ring's electrophilicity, making it highly activated for SNAr reactions.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

Leaving Group Relative Rate (Compared to I=1) Key Factor
F 3300 High electronegativity stabilizes the Meisenheimer complex through a strong inductive effect. uomustansiriyah.edu.iqstackexchange.com
Cl ~4 Moderate inductive effect and leaving group ability. masterorganicchemistry.com
Br ~4 Similar reactivity to chlorine in many SNAr reactions. masterorganicchemistry.com
I 1 Best leaving group among halogens, but its weaker inductive effect leads to a slower rate-determining attack. masterorganicchemistry.com

The kinetics of SNAr reactions are governed by a combination of steric and electronic factors.

Electronic Effects: The primary electronic effect at play in this compound is the strong inductive electron withdrawal by the ortho-chloro and fluoro substituents. This effect significantly stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the reaction. The fluorine atom, being the most electronegative element, exerts the strongest inductive pull, thus having the most pronounced stabilizing effect and accelerating the reaction rate. stackexchange.com

Steric Effects: The presence of two substituents ortho to the site of nucleophilic attack can introduce steric hindrance, potentially slowing down the reaction by impeding the approach of the nucleophile. rsc.org However, in many SNAr reactions, the electronic activation provided by these groups far outweighs the steric hindrance. The relative importance of steric versus electronic effects can depend on the size and nature of the incoming nucleophile.

Ester Cleavage and Transesterification Mechanisms

The ethyl ester group of this compound can undergo cleavage (hydrolysis) or transesterification through nucleophilic acyl substitution.

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. askfilo.comepa.gov

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The carbonyl group reforms with the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

Proton Transfer: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695). libretexts.orgquora.com

Acid-Catalyzed Hydrolysis: This is a reversible process that also involves nucleophilic attack on the carbonyl carbon.

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Leaving Group Elimination: Ethanol is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the carboxylic acid. libretexts.org

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The reaction proceeds through a two-step mechanism where the aromatic ring acts as a nucleophile to attack an electrophile, forming a positively charged carbocation intermediate (sigma complex). masterorganicchemistry.com

The substituents on the ring heavily influence its reactivity:

Deactivating Groups: The chloro, fluoro, and ethyl carboxylate groups are all electron-withdrawing and therefore deactivate the ring towards electrophilic attack. libretexts.org They reduce the ring's nucleophilicity, making it less reactive than benzene (B151609) and requiring harsher reaction conditions for EAS to occur.

Directing Effects: If an EAS reaction were to be forced, the regiochemical outcome would be determined by the directing effects of the existing substituents.

Halogens (Cl, F): Halogens are an exception among deactivating groups; they are considered ortho, para-directors. libretexts.orgpressbooks.pub This is due to the interplay between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M). wikipedia.org

Ethyl Carboxylate (-COOEt): This group is a meta-director because it deactivates the ortho and para positions more than the meta position through its resonance and inductive effects. wikipedia.org

Given the presence of two ortho, para-directing halogens and one meta-directing ester group, predicting the major product of an EAS reaction is complex. The powerful deactivation of the ring makes such reactions synthetically challenging and often results in low yields.

Table 2: Directing Effects of Substituents in EAS

Substituent Effect on Reactivity Directing Influence
-F, -Cl Deactivating pressbooks.pub Ortho, Para libretexts.org
-COOEt Deactivating wikipedia.org Meta wikipedia.org

Redox Chemistry: Reduction and Oxidation Reactions of Related Esters

Reduction: The ethyl ester group of aromatic esters can be reduced to a primary alcohol.

Oxidation: The aromatic ring of this compound is highly substituted with deactivating groups and is therefore resistant to oxidation.

Oxidation of the Ring: Oxidation of the benzene ring itself is difficult. Under harsh conditions, substituted benzoic acids can be oxidized to phenols, though this is not a common laboratory transformation. researchgate.net

Oxidation of Side Chains: If a related ester had an alkyl side chain, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), provided there is at least one benzylic hydrogen. libretexts.orgorganic-chemistry.org

Rearrangement Reactions and Tautomerism Studies (if observed in analogous structures)

Fries Rearrangement: A relevant rearrangement reaction for analogous aryl esters (phenolic esters) is the Fries rearrangement. wikipedia.org This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (like AlCl₃). byjus.com The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the para product at lower temperatures and the ortho product at higher temperatures. byjus.com While this compound itself is not a phenolic ester and thus will not undergo a standard Fries rearrangement, this reaction is a key transformation for structurally related compounds. A photochemical variant, the photo-Fries rearrangement, also exists and proceeds via a radical mechanism. wikipedia.orgthermofisher.com

Tautomerism: this compound does not exhibit tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This compound lacks the necessary structural features (like an α-hydrogen adjacent to the carbonyl that can readily tautomerize to an enol form) for this phenomenon to be observed.

Advanced Spectroscopic and Crystallographic Analyses of Ethyl 2 Chloro 6 Fluorobenzoate and Its Analogues

Vibrational Spectroscopy (FTIR, FT-Raman) for Conformational and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and conformational arrangement of Ethyl 2-chloro-6-fluorobenzoate. While specific experimental spectra for this exact ester are not widely published, a detailed analysis can be constructed by examining its constituent functional groups and data from analogous compounds, such as 2-chloro-6-fluorobenzoic acid and other substituted ethyl benzoates. nih.govnih.govnih.gov

The vibrational spectrum of this compound is dominated by several key vibrational modes. The substitution pattern on the benzene (B151609) ring, with a chlorine and a fluorine atom ortho to the ethyl ester group, significantly influences the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring and the ester moiety. nih.gov

Key Vibrational Frequencies and Assignments:

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of an ethyl benzoate (B1203000) is the C=O stretching vibration of the ester group. For typical ethyl esters, this band appears in the range of 1720-1740 cm⁻¹. For this compound, this peak is expected to be sharp and strong, located around 1730 cm⁻¹.

C-O Stretching: The ester group exhibits two distinct C-O stretching vibrations: the C(=O)-O stretch and the O-CH₂ stretch. These typically appear as strong bands in the 1300-1000 cm⁻¹ region. The C(=O)-O stretch is expected around 1250-1300 cm⁻¹, while the O-CH₂ stretch would be found near 1100 cm⁻¹.

Aromatic C-C Stretching: The in-ring C-C stretching vibrations of the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. For a substituted benzene like this, characteristic peaks are expected around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group (CH₃ and CH₂) appear in the 2850-3000 cm⁻¹ range. nih.gov

C-F and C-Cl Stretching: The carbon-halogen stretches are characteristic. The C-F stretching vibration is typically found in the 1350-1150 cm⁻¹ region and can sometimes be coupled with other vibrations. The C-Cl stretching vibration gives rise to a strong band in the FT-Raman spectrum, generally appearing in the 800-600 cm⁻¹ range.

In a related compound, 2-chloro-6-fluorotoluene, theoretical calculations have helped assign the C-F stretching vibration at 1252 cm⁻¹ and the C-Cl stretch at 686 cm⁻¹ (unscaled B3LYP/6-31G*). nih.gov Similar values are anticipated for this compound. The formation of dimers via hydrogen bonding, a key feature in the corresponding carboxylic acid, is absent in the ester, leading to a sharper, more defined C=O stretching band compared to the broad O-H and C=O bands seen in the acid's spectrum. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850MediumFrom ethyl group
Carbonyl (C=O) Stretch1735-1720Strong, SharpCharacteristic of the ester
Aromatic C=C Stretch1600-1450Medium-VariableMultiple bands expected
C-H Bending (Aliphatic)1470-1370MediumFrom ethyl group
C-F Stretch1350-1150Strong
C-O Stretch (Ester)1300-1000StrongTwo distinct bands
C-Cl Stretch800-600Strong (Raman)
C-H Out-of-Plane Bend900-675Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides definitive evidence for the structure of this compound. Advanced NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, allows for unambiguous assignment of all atoms in the molecule, going beyond simple identification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group: The ethyl protons will appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet (4H). These protons are deshielded by the adjacent oxygen atom, and their signal is expected around δ 4.4-4.5 ppm. The terminal methyl protons (-CH₃) are adjacent to two methylene protons, leading to a triplet (3H) expected further upfield, around δ 1.3-1.4 ppm.

Aromatic Region: The three protons on the benzene ring will appear as complex multiplets in the δ 7.0-7.6 ppm range. Due to the electronegative chlorine and fluorine substituents, these protons will experience different degrees of shielding. The proton at C4 (para to the fluorine) will likely be the most deshielded. Spin-spin coupling between the protons and with the ¹⁹F nucleus (J-HF) will lead to a complex splitting pattern that requires advanced simulation for full interpretation. For the analogous 2-chloro-6-fluorobenzoic acid, the aromatic protons are observed between δ 7.3 and 7.6 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom.

Ester Carbons: The carbonyl carbon (C=O) is the most deshielded, typically appearing around δ 164-166 ppm. The methylene carbon (-OCH₂) is expected around δ 62-63 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.

Aromatic Carbons: The six aromatic carbons will have signals between δ 115 and 165 ppm. The carbons directly bonded to the halogens (C2 and C6) will be most affected. The C-F bond will cause a large chemical shift and a significant one-bond coupling constant (¹J-CF) of approximately 240-260 Hz, resulting in a doublet for the C6 signal. The C-Cl bond will also influence the C2 signal. The carbon atom bearing the ester group (C1) is also expected to show coupling to the fluorine atom (²J-CF). In a study of 2-chloro-6-fluorotoluene, the carbon attached to fluorine shows a chemical shift of δ 162.2 ppm with a ¹J-CF of 248.5 Hz. nih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. It is expected to show a single resonance for the fluorine atom at C6. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H3 and H5).

NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
¹H-CH₃~1.3-1.4Triplet, J ≈ 7.1 Hz
¹H-OCH₂-~4.4-4.5Quartet, J ≈ 7.1 Hz
¹HAromatic~7.0-7.6Complex Multiplets
¹³C-CH₃~14Singlet
¹³C-OCH₂-~62-63Singlet
¹³CAromatic C-H~115-135Doublets (due to C-H and C-F coupling)
¹³CC-Cl~130-135Doublet (due to C-F coupling)
¹³CC-COOR~125-130Doublet (due to C-F coupling)
¹³CC-F~160-165Doublet, ¹J-CF ≈ 240-260 Hz
¹³CC=O~164-166Singlet or small doublet (⁴J-CF)
¹⁹FC-FNot specifiedMultiplet (due to H-F coupling)

Mass Spectrometry for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides structural confirmation. The monoisotopic mass of the compound (C₉H₈ClFO₂) is 202.0197 g/mol . chemspider.com Mass spectrometry is also highly effective for assessing the purity of a sample by detecting trace amounts of impurities. nih.gov

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit several key fragmentation pathways characteristic of ethyl esters and halogenated aromatic compounds. pharmacy180.comlibretexts.org

Major Fragmentation Pathways:

Loss of the Ethoxy Radical: The most significant fragmentation is expected to be the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This results in the formation of a highly stable 2-chloro-6-fluorobenzoyl cation. This fragment is often the base peak in the spectra of ethyl benzoates. pharmacy180.com

[M - 45]⁺: m/z = 157 (C₇H₃ClFO⁺)

McLafferty Rearrangement: A characteristic rearrangement for esters with an ethyl group (or longer chain) involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (ethene, C₂H₄), which has a mass of 28 Da. This process results in the formation of the radical cation of 2-chloro-6-fluorobenzoic acid.

[M - 28]⁺•: m/z = 174 (C₇H₄ClFO₂⁺•)

Loss of Carbon Monoxide: The benzoyl cation formed in the first pathway (m/z 157) can further fragment by losing a neutral carbon monoxide molecule (CO), with a mass of 28 Da. This would produce the 2-chloro-6-fluorophenyl cation.

[M - 45 - 28]⁺: m/z = 129 (C₆H₃ClF⁺)

Loss of Ethene from the Ethyl Group: Cleavage can also result in the loss of an ethene molecule directly from the molecular ion, leading to the formation of the protonated acid.

[M - 28]⁺•: m/z = 174

The presence of the chlorine atom will also give rise to a characteristic isotopic pattern for any chlorine-containing fragment. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, fragments like the molecular ion (m/z 202/204), the benzoyl cation (m/z 157/159), and the phenyl cation (m/z 129/131) will each appear as a pair of peaks separated by 2 m/z units, with the second peak having roughly one-third the intensity of the first.

m/z (for ³⁵Cl)Proposed FragmentFormulaFragmentation Pathway
202Molecular Ion [M]⁺•C₉H₈ClFO₂⁺•Ionization of the parent molecule
174Benzoic Acid Radical CationC₇H₄ClFO₂⁺•McLafferty Rearrangement (Loss of C₂H₄)
1572-Chloro-6-fluorobenzoyl CationC₇H₃ClFO⁺Loss of Ethoxy Radical (•OC₂H₅)
1292-Chloro-6-fluorophenyl CationC₆H₃ClF⁺Loss of CO from m/z 157
77Phenyl Cation (minor)C₆H₅⁺Further fragmentation (unlikely to be major)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a crystal structure for this compound is not publicly available, a detailed analysis of its parent compound, 2-chloro-6-fluorobenzoic acid, offers significant predictive power for its solid-state conformation and interactions. nih.govnih.gov

In ortho-substituted benzoates and benzoic acids, steric hindrance between the substituents and the carbonyl group is a dominant factor in determining the molecular conformation. For 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is significantly twisted out of the plane of the phenyl ring. The dihedral angle between the plane of the carboxylic acid group (C-C(=O)O) and the plane of the aromatic ring is reported to be 47.83(6)°. nih.govresearchgate.net This substantial rotation is a direct consequence of the steric repulsion between the carbonyl oxygen and the ortho-halogen atoms (Cl and F).

A similar, large dihedral angle is expected for this compound. The ethyl group is larger than a hydrogen atom, but the fundamental steric clash remains between the carbonyl oxygen and the halogens. Therefore, the ester group (-COOEt) will also be forced out of the benzene ring's plane. In a related structure, 2-Chloro-6-fluorophenyl-4-chlorobenzoate, the dihedral angle between the two aromatic rings is 49.96(12)°, further demonstrating how substituents force non-planar arrangements. researchgate.net The conformation of the ethyl group itself will likely adopt a staggered arrangement to minimize internal steric strain.

CompoundDihedral Angle DescriptionAngle (°)Reference
2-Chloro-6-fluorobenzoic acidCarboxylic Acid Plane vs. Phenyl Ring Plane47.83 (6) nih.govresearchgate.net
2-Chloro-6-fluorophenyl-4-chlorobenzoatePhenyl Ring vs. Phenyl Ring49.96 (12) researchgate.net

The crystal packing of a molecule is governed by the sum of its intermolecular interactions. In the case of 2-chloro-6-fluorobenzoic acid, the primary and most robust interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers then pack into undulating sheets, further connected by weaker C-H···F contacts. nih.gov

For this compound, the strong O-H···O hydrogen bonding motif is absent. This fundamentally alters the supramolecular assembly. The crystal packing will instead be directed by weaker intermolecular forces. The most significant interactions are likely to be:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a good hydrogen bond acceptor. It can form weak hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules, linking them into chains or sheets. researchgate.net

C-H···F Interactions: The fluorine atom, being electronegative, can also act as a weak hydrogen bond acceptor, forming C-H···F contacts.

Halogen···Halogen Interactions: Weak interactions between chlorine and fluorine atoms on adjacent molecules may also play a role in the crystal packing.

π-π Stacking: Although the ester group is twisted out of the plane, the aromatic rings may still engage in offset π-π stacking interactions, though these might be weak due to the steric bulk of the substituents. No π-stacking is observed in the crystal structure of the parent acid. nih.gov

The absence of the strong directional hydrogen bonds found in the acid suggests that the crystal packing of the ester will be less predictable and potentially more influenced by subtle van der Waals forces and shape-fitting (Kitaigorodskii's close-packing principle).

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been the primary tool for investigating the structural and electronic properties of 2-chloro-6-fluorobenzoic acid. Calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry and calculate various molecular parameters nih.govdergipark.org.trresearchgate.net.

These studies have determined that 2-chloro-6-fluorobenzoic acid can exist in three different conformations. The most stable conformer features a cis conformation of the carboxylic acid group, where the hydroxyl proton is oriented towards the carbonyl oxygen. Two other conformers, which are approximately 17 kJ mol⁻¹ higher in energy, possess a trans carboxylic acid moiety dergipark.org.tr. Due to its significant stability, the cis conformer is the predominantly expected form in experimental conditions dergipark.org.tr. Steric factors, particularly the interaction between the carboxylic acid group and the ortho halogen substituents, play a significant role in determining the final geometry. The carboxylic acid group is found to be twisted out of the plane of the phenyl ring nih.gov.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. For 2-chloro-6-fluorobenzoic acid, the HOMO and LUMO energies were calculated using DFT (B3LYP) methods nih.gov.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap implies a more reactive molecule because it requires less energy to excite an electron from the HOMO to the LUMO. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule nih.gov. This analysis helps in predicting which parts of the molecule are more likely to act as electron donors (HOMO regions) or electron acceptors (LUMO regions) in chemical reactions.

Table 1: Calculated HOMO-LUMO Energies for 2-chloro-6-fluorobenzoic acid

Parameter Energy (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

Note: Specific energy values from the cited study were not available in the provided search snippets.

Nonlinear optical (NLO) properties of molecules are of great interest for applications in optoelectronics. DFT calculations have been used to determine the first-order hyperpolarizability of 2-chloro-6-fluorobenzoic acid, which is a measure of its NLO activity nih.gov. The study performed this analysis to understand the potential of the molecule for NLO applications nih.gov. The results of such calculations can help in designing new materials with enhanced NLO properties for technologies like frequency conversion and optical switching.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. For 2-chloro-6-fluorobenzoic acid, FTIR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations nih.govdergipark.org.tr. The vibrational frequencies were calculated using the B3LYP method, and the results were scaled to improve agreement with experimental data dergipark.org.tr.

A complete vibrational assignment was performed, where specific vibrational modes (like C-H stretching, C=O stretching, etc.) were associated with particular peaks in the experimental spectra. The Total Energy Distribution (TED) analysis was used to provide an unambiguous assignment of the fundamental vibrational modes nih.gov. These simulations confirmed the molecular structure and provided a detailed understanding of its vibrational dynamics dergipark.org.tr.

To understand the flexibility of the 2-chloro-6-fluorobenzoic acid molecule, potential energy surface (PES) scans were performed by rotating key dihedral angles dergipark.org.trresearchgate.net. Specifically, the rotation around the exocyclic C-C bond (connecting the phenyl ring to the carboxylic group) and the C-O bond within the carboxylic group were investigated researchgate.net.

The PES scan for the C-C bond rotation revealed the existence of three energy minima, corresponding to the three stable conformers mentioned earlier (one cis and two trans) dergipark.org.tr. The energy barriers between these conformers were also calculated. For the cis conformation, the energy barriers to rotation are greater than 10 kJ mol⁻¹, while the trans conformers are separated by a very small barrier of only 0.25 kJ mol⁻¹ dergipark.org.tr. These calculations confirm that the cis conformer is the most stable and would be the dominant form isolated in low-temperature experiments dergipark.org.tr.

Molecular Docking Simulations for Ligand-Protein Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex currentopinion.be. This method is fundamental in computer-aided drug design.

While the search results discuss the methodology of molecular docking for various compounds, including other heterocyclic structures and flavones as inhibitors for enzymes like COX-2 currentopinion.bejaper.in, no specific studies were found that performed molecular docking simulations for derivatives of Ethyl 2-chloro-6-fluorobenzoate. Therefore, detailed information on their binding modes and energetic analysis is not available in the reviewed literature.

No specific information on the binding mode prediction or energetic analysis for derivatives of this compound was available in the provided search results.

Applications in Organic Synthesis As a Building Block and Intermediate

Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

The utility of ethyl 2-chloro-6-fluorobenzoate is prominently demonstrated in the pharmaceutical industry, where it serves as a key starting material or intermediate for the synthesis of several important drug molecules.

While not a direct precursor, this compound is a critical starting material for the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617). This benzaldehyde (B42025) derivative is a key intermediate in the production of the penicillinase-resistant antibiotics, dicloxacillin (B1670480) and flucloxacillin. wikipedia.orggoogle.comgoogle.com Flucloxacillin, in particular, is considered a regeneration product of dicloxacillin and is noted for its enhanced therapeutic efficacy. google.comgoogle.com The synthesis of the crucial 2-chloro-6-fluorobenzaldehyde intermediate can be achieved through the reduction of this compound.

Table 1: Pharmaceutical Applications via Benzaldehyde Intermediate

AntibioticIntermediateRole of Intermediate
Dicloxacillin2-chloro-6-fluorobenzaldehydeKey building block in the synthesis of the antibiotic. google.comgoogle.com
Flucloxacillin2-chloro-6-fluorobenzaldehydeEssential precursor for the production of this improved antibiotic. wikipedia.orggoogle.comgoogle.com

Researchers have identified a series of aryl-oxadiazoles that exhibit potent antitubercular activity, particularly against Mycobacterium tuberculosis utilizing butyrate (B1204436) as a carbon source. nih.gov In the synthesis of these promising compounds, 2-chloro-6-fluorobenzoic acid is utilized. researchgate.net this compound can be readily hydrolyzed to provide this essential carboxylic acid. The structural modifications based on this scaffold have led to the development of compounds with sub-micromolar activity against the tuberculosis-causing bacterium. nih.gov

The 2-chloro-6-fluorobenzyl moiety, derived from this compound, is a key structural feature in a class of potent anti-HIV agents. Specifically, 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) have demonstrated picomolar activity against wild-type HIV-1. nih.gov These compounds act as reverse transcriptase inhibitors, and their efficacy is significantly influenced by the stereochemistry at the benzylic position. nih.gov The synthesis of these pyrimidinone derivatives relies on the incorporation of the 2-chloro-6-fluorobenzyl group, which can be sourced from intermediates derived from this compound.

The versatility of this compound extends to the synthesis of a variety of other bioactive molecules and drug candidates. The corresponding acid, 2-chloro-6-fluorobenzoic acid, and its derivatives are employed in the construction of diverse molecular frameworks. For instance, it is a component in the synthesis of certain bis[3-(2,6-dihalogenobenzoyl)-1-ureido]-bipyridines, which are investigated as potential pesticides. researchgate.net

Development of Agrochemicals and Pesticides (via benzaldehyde intermediate)

Beyond pharmaceuticals, the intermediate 2-chloro-6-fluorobenzaldehyde, derived from this compound, is a valuable component in the agrochemical industry. google.comgoogle.com It is utilized in the production of high-efficiency, low-toxicity fungicides and is considered a biomimetic pesticide intermediate. google.compatsnap.com This highlights the broader industrial importance of the chemical scaffold provided by this compound.

Table 2: Agrochemical Applications via Benzaldehyde Intermediate

Agrochemical ClassIntermediateApplication
Fungicides2-chloro-6-fluorobenzaldehydeProduction of high-efficiency, low-toxicity fungicides. google.comgoogle.com
Pesticides2-chloro-6-fluorobenzaldehydeUsed as a biomimetic pesticide intermediate. google.compatsnap.com

Preparation of Heterocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of various halogenated heterocyclic compounds. wikipedia.org The presence of the two different halogen atoms allows for selective reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to build complex ring systems. This capability is fundamental to the synthesis of many of the previously mentioned pharmaceutical and agrochemical compounds, which often feature heterocyclic cores.

Derivatives, Analogues, and Structure Activity Relationships Sar

Systematic Modification of the Ester Group and Aromatic Substituents

The core structure of ethyl 2-chloro-6-fluorobenzoate offers multiple sites for modification. Research efforts have focused on altering the ethyl ester group and introducing various substituents at different positions on the benzene (B151609) ring to modulate its physicochemical and biological characteristics.

The ester functional group in this compound is a key site for modification to influence properties such as solubility, stability, and reactivity. While direct comparative studies on a homologous series of alkyl esters of 2-chloro-6-fluorobenzoic acid are not extensively detailed in the available literature, the synthesis and properties of individual analogues provide some insights.

The parent acid, 2-chloro-6-fluorobenzoic acid, serves as the common precursor for these esters. Its synthesis can be achieved through various routes, including the diazotization of corresponding anilines followed by fluorination and hydrolysis.

The methyl and propyl esters of 2-chloro-6-fluorobenzoic acid have been synthesized and are commercially available, indicating their utility as chemical intermediates. The general synthesis of these esters typically involves the esterification of 2-chloro-6-fluorobenzoic acid with the corresponding alcohol (methanol, ethanol (B145695), propanol, etc.) under acidic conditions.

The variation in the alkyl chain length from methyl to ethyl to propyl is expected to systematically alter the lipophilicity of the molecule. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its solubility in different solvents. Structure-activity relationship studies on other benzoate (B1203000) derivatives have shown that such modifications can significantly impact biological activity. For instance, in a series of uracil-based benzoic acid derivatives, the ester forms, while sometimes showing reduced in vitro potency compared to the parent acids, exhibited enhanced oral absorption. mdpi.com

Table 1: Physicochemical Properties of Alkyl 2-chloro-6-fluorobenzoates

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
Mthis compoundC₈H₆ClFO₂188.58Not ReportedNot Reported
This compoundC₉H₈ClFO₂202.61Not ReportedNot Reported
Propyl 2-chloro-6-fluorobenzoateC₁₀H₁₀ClFO₂216.64Not ReportedNot Reported

The arrangement of halogen atoms on the benzene ring plays a crucial role in determining the electronic properties and, consequently, the reactivity and biological activity of the molecule. While this compound has a specific substitution pattern, the synthesis and study of its positional isomers, where the chlorine and fluorine atoms are at different positions, are essential for understanding SAR.

For example, the biological properties of ring-fluorinated norepinephrine (B1679862) analogues are highly dependent on the position of the fluorine substituent, with 2-fluoro, 5-fluoro, and 6-fluoro isomers exhibiting distinct adrenergic receptor selectivities. nih.gov This highlights the profound impact of halogen positioning on molecular interactions with biological targets.

The synthesis of these positional isomers generally involves starting materials with the desired halogen substitution pattern, followed by carboxylation and esterification, or through halogenation of a pre-existing benzoic acid ester, although the latter can sometimes lead to mixtures of isomers.

Table 2: Examples of Halogen Positional Isomers of Ethyl Chlorofluorobenzoate

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Ethyl 2-chloro-5-fluorobenzoateC₉H₈ClFO₂202.6157381-63-2
Ethyl 3-chloro-2-fluorobenzoateC₉H₈ClFO₂202.61773135-55-0
Ethyl 2,3-dichloro-6-fluorobenzoateC₉H₇Cl₂FO₂237.06Not Available

The introduction of other functional groups onto the aromatic ring of this compound can further diversify its chemical space and lead to compounds with novel properties. The synthesis of derivatives bearing amino, bromo, iodo, cyano, and formyl groups has been reported, indicating active research in this area.

Amino Group: The introduction of an amino group can significantly alter the electronic and acid-base properties of the molecule and provide a handle for further functionalization. For example, 2-Amino-6-chloro-3-fluorobenzoic acid is a known compound that can be esterified to the corresponding ethyl ester. bldpharm.com The amino group can act as a hydrogen bond donor and can be protonated, which can influence receptor binding and pharmacokinetic properties.

Bromo and Iodo Groups: The addition of heavier halogens like bromine and iodine can increase the lipophilicity and size of the molecule. These atoms can also participate in halogen bonding, which is increasingly recognized as an important intermolecular interaction in medicinal chemistry. acs.org The synthesis of bromo-substituted derivatives of this compound has been documented.

Cyano Group: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its introduction can modulate the electronic properties of the aromatic ring and introduce a site for potential metabolic transformation. Ethyl 2-cyano-6-fluorobenzoate is a known derivative. bldpharm.com

Formyl Group: The formyl group, an aldehyde, is a versatile functional group that can participate in various chemical reactions, making it a useful intermediate for the synthesis of more complex molecules. It is also an electron-withdrawing group.

The synthesis of these derivatives often involves multi-step sequences starting from appropriately substituted precursors. The biological evaluation of such derivatives is an active area of research, with the aim of discovering compounds with enhanced or novel activities. For instance, various heterocyclic compounds synthesized from precursors like 2-chloro-6-fluorobenzyl chloride have shown a range of biological activities, including antimicrobial and anticancer properties. researchgate.net

Table 3: Examples of this compound Derivatives with Additional Functional Groups

Functional Group Example Derivative Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
AminoEthyl 2-amino-6-chloro-3-fluorobenzoateC₉H₉ClFNO₂217.621184810-34-1
BromoEthyl 3-bromo-6-chloro-2-fluorobenzoateC₉H₇BrClFO₂281.511807003-03-7
IodoNot readily available---
CyanoEthyl 2-cyano-6-fluorobenzoateC₁₀H₈FNO₂193.171260650-49-4
FormylEthyl 2-chloro-6-fluoro-3-formylbenzoateC₁₀H₈ClFO₃230.622384357-56-4

Stereochemical Aspects of this compound Derivatives

The introduction of chiral centers into derivatives of this compound opens up the possibility of stereoisomers, which can exhibit different pharmacological and toxicological profiles. The study of stereochemistry is therefore crucial for the development of safe and effective chemical agents.

While the parent molecule, this compound, is achiral, the introduction of substituents or modifications that create one or more stereocenters necessitates the use of stereoselective synthetic methods.

Diastereoselectivity: Diastereoselectivity becomes relevant when a reaction can produce multiple diastereomers. This can occur, for example, in the addition to a carbonyl group of a derivative that already contains a chiral center. The control of diastereoselectivity is often achieved by using chiral auxiliaries, substrate control, or reagent control.

Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved through the use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands), chiral reagents, or by starting from a chiral pool material. For instance, enantioselective halogenation reactions have been developed using organocatalysts to produce chiral halogenated compounds. nih.gov While specific examples for the direct enantioselective synthesis of this compound derivatives are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable. For example, the enantioselective synthesis of phenanthridinone derivatives with a quaternary stereocenter has been achieved from benzoic acid, demonstrating a pathway to chiral complexity from a simple aromatic acid. nih.gov

The three-dimensional arrangement of atoms in a molecule, its absolute configuration, is often a critical determinant of its biological activity. Enantiomers of a chiral drug can have significantly different potencies, efficacies, and metabolic fates.

For a given biological target, such as an enzyme or a receptor, the binding site is chiral. Consequently, one enantiomer may fit into the binding site much better than the other, leading to a higher affinity and biological response. The other enantiomer might be inactive, have a different type of activity, or even be toxic.

While specific studies correlating the absolute configuration of this compound derivatives with their biological activity are not available in the reviewed literature, this is a well-established principle in medicinal chemistry. For example, in a study of a newly synthesized benzoic acid derivative with hypolipidemic action, the (+)-(S)-enantiomer was identified as the active compound. nih.gov Similarly, for brassinosteroid analogs with benzoate groups, the biological activity was found to be dependent on the configuration at the C22 position. mdpi.com

The determination of the absolute configuration of chiral derivatives is typically achieved using techniques such as X-ray crystallography of the molecule or a derivative, or by chiroptical methods like electronic circular dichroism (ECD) spectroscopy. ull.es

Pharmacological Relevance of the 2-Chloro-6-fluoro Aromatic Moiety in Drug Design

The electron-withdrawing nature of both chlorine and fluorine atoms can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. Furthermore, these substitutions can block sites of metabolism, leading to a longer half-life of the drug in the body. The specific ortho-substitution pattern of the 2-chloro-6-fluoro moiety can also induce a twisted conformation in the molecule, which may be favorable for fitting into specific binding pockets of target proteins.

Hinge-Binding Interactions in Kinase Inhibitors

The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This region is critical for the binding of ATP, the natural substrate for kinases. Many kinase inhibitors are designed to mimic the adenine (B156593) portion of ATP and form key hydrogen bonds with the backbone of the hinge region, thereby blocking the kinase's activity.

For instance, in the design of certain kinase inhibitors, the 2-chloro-6-fluorophenyl group is utilized to occupy a hydrophobic pocket adjacent to the hinge region. The specific substitution pattern is often critical for achieving high potency and selectivity for the target kinase over other closely related kinases.

CompoundTarget KinaseKey Interactions with Hinge RegionReference
Foretinibc-Met, VEGFR2The quinoline (B57606) core forms hydrogen bonds with the hinge region, while the trifluoromethoxy-phenyl group, which has electronic similarities to the 2-chloro-6-fluorophenyl moiety, occupies a hydrophobic pocket. acs.org
DasatinibBCR-Abl, Src family kinasesThe 2-chloro-6-methylphenyl group, a close analogue, contributes to binding affinity through hydrophobic interactions near the hinge region. acs.org

Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. Allosteric modulation offers several advantages in drug design, including the potential for greater subtype selectivity and a ceiling effect that can improve the safety profile of a drug.

The 2-chloro-6-fluoro aromatic moiety has been incorporated into the design of allosteric modulators for various receptors. The unique physicochemical properties of this moiety can be advantageous for achieving high-affinity and selective binding to allosteric sites, which are often less conserved than orthosteric sites.

In the context of G protein-coupled receptors (GPCRs), for example, allosteric modulators containing the 2-chloro-6-fluorophenyl group have been investigated. This moiety can contribute to the molecule's ability to bind to hydrophobic pockets within the transmembrane domains of the receptor, leading to a modulation of receptor signaling.

A notable example is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). One such compound, basimglurant, incorporates a 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine structure. While not a direct analogue of "this compound," the presence of a substituted chloro-fluorophenyl ring highlights the utility of this general structural motif in achieving allosteric modulation. nih.gov The chloro and fluoro substitutions are critical for the compound's potency and pharmacokinetic properties.

CompoundTarget ReceptorType of ModulationRole of 2-Chloro-6-fluoro MoietyReference
BasimglurantmGluR5Negative Allosteric ModulatorThe related 2-chloro-4-[...]-pyridine with a fluorophenyl group contributes to the binding affinity and selectivity for the allosteric site. nih.gov

Green Chemistry Principles and Sustainable Synthesis Considerations

Atom Economy and Process Mass Intensity Evaluations (if studied for synthesis)

Atom Economy:

The atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the esterification of 2-chloro-6-fluorobenzoic acid with ethanol (B145695), the reaction is as follows:

C₇H₄ClFO₂ (2-chloro-6-fluorobenzoic acid) + C₂H₅OH (ethanol) → C₉H₈ClFO₂ (Ethyl 2-chloro-6-fluorobenzoate) + H₂O (water)

The molecular weights are:

2-chloro-6-fluorobenzoic acid: 174.56 g/mol merckmillipore.com

Ethanol: 46.07 g/mol

this compound: 202.61 g/mol sinfoochem.com

Water: 18.02 g/mol

The theoretical atom economy would be:

Atom Economy (%) = (202.61 / (174.56 + 46.07)) x 100 ≈ 91.8%

This high theoretical atom economy is characteristic of addition and rearrangement reactions. However, the actual yield and waste generated are better captured by metrics like PMI.

Process Mass Intensity (PMI):

Process Mass Intensity (PMI) is a more holistic green chemistry metric that considers all materials used in a process, including reactants, solvents, catalysts, and workup chemicals, relative to the mass of the final product.

PMI = Total Mass in a Process / Mass of Product

Specific PMI data for the production of this compound is not published. However, the synthesis of specialty chemicals like this often involves multi-step processes with significant solvent usage for reaction and purification, leading to high PMI values. For instance, the production of agrochemicals, for which this compound is an intermediate, is known to have a substantial environmental footprint. researchgate.netalliedacademies.org Factors that would contribute to a high PMI in this synthesis include:

The use of excess ethanol to drive the esterification equilibrium.

Solvents used for the reaction and for extraction and purification steps.

Aqueous workups to remove the acid catalyst and unreacted starting materials.

The energy required for heating, cooling, and distillation.

Efforts to reduce the PMI for the synthesis of this compound would focus on optimizing reaction conditions to improve yield, using recyclable catalysts, minimizing solvent use, and developing more efficient purification methods.

Solvent Selection and Minimization of Hazardous Substances

The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component in a chemical process and contribute significantly to the environmental impact. acs.org Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF), while effective, are now recognized as hazardous. rsc.org

For the synthesis of halogenated aromatic esters like this compound, greener solvent alternatives should be considered. A solvent-reagent selection guide for Steglich-type esterification suggests that dimethyl carbonate (DMC) can be a more sustainable option. rsc.org Other greener solvents include ethers, alcohols, and other esters. acs.org The ideal solvent should have a low environmental impact, be recyclable, and not pose significant safety risks.

Minimizing hazardous substances also extends to the reagents used. For example, traditional esterification catalysts like sulfuric acid are corrosive and generate significant waste. The use of solid acid catalysts or other recyclable catalysts can mitigate these issues.

Catalytic Approaches to Enhance Reaction Efficiency and Reduce Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with reduced waste. In the synthesis of this compound, catalytic approaches can be applied to the esterification step.

While traditional methods may use stoichiometric amounts of strong acids, research into heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids has shown promise. rsc.orgrsc.org For instance, a study on the methyl esterification of various fluorobenzoic acids demonstrated the effectiveness of a UiO-66-NH₂ metal-organic framework (MOF) as a reusable heterogeneous catalyst. rsc.orgrsc.org This approach significantly reduced reaction times compared to traditional methods. rsc.orgrsc.org

Another approach involves the use of modified montmorillonite (B579905) K10 clay as a solid acid catalyst for the esterification of substituted benzoic acids. ijstr.org Such solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. The use of water-tolerant Lewis acids, such as lanthanum dodecyl sulfate, has also been shown to be effective in the esterification of related chloroacetic acid, offering an environmentally friendly alternative to traditional catalysts.

The development of novel catalysts, such as small molecule catalysts incorporating redox recycling, also holds potential for making esterification and other related reactions more sustainable.

Environmental Impact Assessment of Production Processes (e.g., wastewater treatment)

The production of this compound, as an intermediate for agrochemicals, is associated with potential environmental impacts that require careful management. researchgate.netalliedacademies.orgead.gov.ng A comprehensive Environmental Impact Assessment (EIA) for its manufacturing process would consider the following:

Raw Material Sourcing: The environmental footprint of producing the starting materials, 2-chloro-6-fluorobenzoic acid and ethanol.

Energy Consumption: The energy required for heating, cooling, stirring, and distillation processes.

Waste Generation: The types and quantities of waste produced, including by-products, unreacted starting materials, and spent solvents and catalysts.

Wastewater Treatment: The manufacturing of aromatic esters and their precursors can generate wastewater containing organic compounds, salts, and residual catalysts. nih.gov This wastewater requires treatment to reduce its Chemical Oxygen Demand (COD) and remove any toxic or persistent organic pollutants before discharge. nih.gov Advanced oxidation processes or biological treatments may be necessary depending on the specific composition of the effluent. nih.gov

Air Emissions: Volatile organic compounds (VOCs) from solvents and reactants can be released into the atmosphere, contributing to air pollution.

The production of pesticides and their intermediates is a sector that receives significant scrutiny regarding its environmental impact. ead.gov.ngmdpi.com Therefore, a robust environmental management plan is essential for any facility producing this compound.

Potential for Biodegradation or Environmental Fate Studies (if applicable)

The environmental fate of a chemical is a critical aspect of its green profile. Halogenated organic compounds, in general, are known for their persistence in the environment. nih.gov The presence of both chlorine and fluorine atoms in this compound suggests that it may be recalcitrant to biodegradation.

While specific biodegradation studies on this compound are not publicly available, research on related compounds provides some insights. The biodegradation of chlorinated aromatic compounds has been studied extensively, and microorganisms capable of degrading them have been identified. nih.govnih.gov Similarly, the biodegradation of fluorobenzoates has also been investigated. The position of the halogen substituents on the aromatic ring significantly influences the rate and pathway of degradation.

The environmental fate of fluorinated compounds is of growing concern due to their persistence and potential for bioaccumulation. acs.org Research is ongoing to develop more biodegradable alternatives to persistent fluorochemicals. acs.org Given the likely use of this compound as an intermediate in the synthesis of bioactive compounds like pesticides, understanding its environmental fate and that of its downstream products is of high importance. wikipedia.org

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing ethyl 2-chloro-6-fluorobenzoate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with halogenation and esterification of the benzaldehyde precursor. Key intermediates, such as 2-chloro-6-fluorobenzaldehyde (Canonical SMILES: C1=CC(=C(C(=C1)Cl)C=O)F), are prepared using fluorinating agents (e.g., DAST) and chlorinating reagents under controlled temperatures (0–5°C for fluorination, 25–40°C for chlorination) to avoid side reactions .
  • Optimization : Reaction yields depend on stoichiometric ratios, solvent polarity (e.g., DCM or THF), and catalyst selection (e.g., DMAP for esterification). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data) confirms molecular ion peaks (e.g., m/z 216.0 [M+H]⁺) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry, bond angles, and packing structures. Refinement with SHELXL ensures accuracy (R-factor < 0.05) .

Q. What stability protocols are essential for handling this compound?

  • Storage : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid contact with oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Approach :

  • Comparative Analysis : Cross-validate NMR shifts with computational predictions (DFT/B3LYP/6-31G*).
  • Error Sources : Identify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism in imidamido/thiazole derivatives using variable-temperature NMR .
    • Case Study : Conflicting NOESY correlations in thiazole derivatives may arise from dynamic rotational barriers; use 2D EXSY experiments to clarify exchange processes .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 chlorine vs. ester carbonyl).
  • Molecular Dynamics : Simulate solvation effects (e.g., polar aprotic solvents enhance SNAr reactivity at the para-fluorine position) .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can mechanistic studies differentiate between radical and ionic pathways in the oxidation of this compound?

  • Experimental Design :

  • Radical Traps : Add TEMPO or BHT to inhibit radical chain reactions; monitor via EPR for signal quenching.
  • Isotopic Labeling : Use ¹⁸O-labeled oxidizing agents (e.g., KMnO₄ in H₂¹⁸O) to track oxygen incorporation into carbonyl products .
    • Data Interpretation : LC-MS/MS identifies intermediates (e.g., benzoic acid derivatives), while Hammett plots correlate substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.